molecular formula C7H11NO3 B14489994 (E)-4-hydroxy-3-nitrosohept-3-en-2-one

(E)-4-hydroxy-3-nitrosohept-3-en-2-one

Cat. No.: B14489994
M. Wt: 157.17 g/mol
InChI Key: SEADYZBHFKQFHP-VOTSOKGWSA-N
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Description

3-(Hydroxyimino)heptane-2,4-dione is an organic compound with the molecular formula C7H11NO3 It is characterized by the presence of a hydroxyimino group attached to a heptane backbone with two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)heptane-2,4-dione can be achieved through several methods. One common approach involves the oxidative C-O coupling of benzylmalononitrile with 3-(hydroxyimino)pentane-2,4-dione. This reaction is typically carried out using copper(II) perchlorate hexahydrate (Cu(ClO4)2·6H2O) as an oxidant, yielding the desired product with a 65% yield .

Industrial Production Methods

While specific industrial production methods for 3-(Hydroxyimino)heptane-2,4-dione are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can participate in oxidative coupling reactions, forming complex products with other organic molecules.

    Reduction: Reduction of the oxime group can lead to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)heptane-2,4-dione involves its ability to form reactive intermediates, such as oxygen-centered aminoxyl radicals, during oxidative coupling reactions . These intermediates can interact with various molecular targets, leading to the formation of complex products. The compound’s reactivity is influenced by the presence of the hydroxyimino and ketone groups, which facilitate its participation in multiple reaction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxyimino)heptane-2,4-dione is unique due to its specific heptane backbone and the presence of both hydroxyimino and ketone functionalities

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(E)-4-hydroxy-3-nitrosohept-3-en-2-one

InChI

InChI=1S/C7H11NO3/c1-3-4-6(10)7(8-11)5(2)9/h10H,3-4H2,1-2H3/b7-6+

InChI Key

SEADYZBHFKQFHP-VOTSOKGWSA-N

Isomeric SMILES

CCC/C(=C(/C(=O)C)\N=O)/O

Canonical SMILES

CCCC(=C(C(=O)C)N=O)O

Origin of Product

United States

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